molecular formula C4H3NO3 B122572 2-Nitrofuran CAS No. 609-39-2

2-Nitrofuran

Cat. No.: B122572
CAS No.: 609-39-2
M. Wt: 113.07 g/mol
InChI Key: FUBFWTUFPGFHOJ-UHFFFAOYSA-N
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Description

2-nitrofuran is a member of furans and a C-nitro compound.

Scientific Research Applications

  • Potential as a Radiosensitizer : 2-Nitrofuran has been studied for its potential application as a radiosensitizer in radiotherapy. Low-energy electrons can effectively decompose this compound, and it shows a major resonance region in which abundant anions are detected, suggesting its utility in enhancing the effectiveness of radiation therapy in cancer treatment (Saqib, Arthur‐Baidoo, Ončák, & Denifl, 2020).

  • Conformation and Internal Rotation Studies : Research on this compound includes studies on its conformation and internal rotation, using microwave spectroscopy. These studies have provided insights into the molecular structure and behavior of this compound, which is essential for understanding its reactivity and potential applications (Blanco, Villamañán, Cortés López, & Alonso, 1992).

  • Electrochemical Reduction in Aprotic Media : The electrochemical reduction of this compound derivatives has been examined in aprotic media. Understanding these reactions can provide valuable information for various applications, including in the field of synthetic chemistry and drug development (Stradiņš, Gavars, & Baumane, 1983).

  • Photorearrangement Studies : Photorearrangement of this compound has been explored, revealing the formation of new compounds upon irradiation. Such studies are crucial for understanding the behavior of this compound under different conditions, which can be relevant for its use in photochemical applications (Hunt & Reid, 1972).

  • Polarographic Behavior and Reactivity : The polarographic behavior and reactivity of this compound and its derivatives have been investigated. This research is important for understanding the electrochemical properties of this compound, which can inform its use in various electrochemical applications (Stradiņš & Hillers, 1964).

Mechanism of Action

Target of Action

2-Nitrofuran, also known as Nitrofurantoin, primarily targets bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . These enzymes play a crucial role in bacterial metabolism and energy production .

Mode of Action

This compound is a prodrug that is converted by bacterial nitroreductases to electrophilic intermediates . These intermediates inhibit the citric acid cycle as well as the synthesis of DNA, RNA, and protein . This multi-target action makes the drug more resistant to the development of bacterial resistance .

Biochemical Pathways

The biochemical pathways affected by this compound involve the citric acid cycle and the synthesis pathways of DNA, RNA, and protein . The electrophilic intermediates produced by the action of bacterial nitroreductases on this compound inhibit these pathways, disrupting bacterial metabolism and growth .

Pharmacokinetics

It is known that nitrofurantoin reaches a c max of 0875-0963mg/L with an AUC of 221-242mg*h/L . It is 38.8-44.3% bioavailable . Taking Nitrofurantoin with food increases the absorption and duration of therapeutic concentrations in the urine .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. By disrupting key biochemical pathways and the synthesis of DNA, RNA, and protein, this compound effectively halts bacterial metabolism and replication .

Action Environment

It is known that the drug is more effective in acidic environments, which enhance the activity of the nitroreductases that activate the drug

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Nitrofurantoin is an antibiotic medication that is used for the treatment of uncomplicated lower urinary tract infections . Several major guidelines have recently declared nitrofurantoin the first-line therapy for treating uncomplicated lower urinary tract infections . Increasing resistance to newer antibiotics coinciding with an increasing prevalence of extended-spectrum beta-lactamase (ESBL) producing bacteria has led to a resurgence in the prescriptions of nitrofurantoin .

Biochemical Analysis

Biochemical Properties

2-Nitrofuran plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes and proteins. In Escherichia coli, this compound is activated via reduction by type I oxygen-insensitive nitroreductases, NfsA and NfsB . These enzymes reduce the nitro group of this compound, leading to the formation of reactive intermediates. These intermediates can form covalent bonds with DNA, RNA, and proteins, disrupting their normal functions . The antibacterial properties of this compound are attributed to these interactions, which inhibit bacterial growth and replication.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. Once activated, the reactive intermediates of this compound cause DNA lesions and oxidative stress, leading to cell damage . Additionally, this compound inhibits RNA and protein biosynthesis, further impairing cellular functions . These effects disrupt cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death. The broad-spectrum activity of this compound makes it effective against both Gram-positive and Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its reduction by bacterial nitroreductases to form electrophilic intermediates . These intermediates are highly reactive and can bind to various biomolecules, including DNA, RNA, and proteins . The binding of these intermediates to DNA causes strand breaks and mutations, inhibiting DNA replication and transcription . Additionally, this compound inhibits several bacterial enzymes involved in glucose and pyruvate metabolism, further disrupting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under normal conditions, but its reactive intermediates can degrade over time . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent DNA damage and oxidative stress, leading to long-term effects on cellular function . These effects highlight the importance of monitoring the stability and degradation of this compound in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits bacteriostatic activity, inhibiting bacterial growth without killing the bacteria . At high doses, this compound becomes bactericidal, causing cell death . Toxic effects, such as central nervous system involvement, gastrointestinal disturbances, and poor weight gain, have been observed at high doses . These findings underscore the importance of determining the appropriate dosage of this compound to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its reduction by nitroreductases . The reduction of the nitro group leads to the formation of reactive intermediates that can bind to proteins and DNA . These intermediates can inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins, disrupting cellular metabolism . The metabolic pathways of this compound highlight its multifaceted role in inhibiting bacterial growth and replication.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins . In bacterial cells, this compound is transported across the cell membrane and distributed throughout the cytoplasm . The compound’s reactive intermediates can accumulate in specific cellular compartments, leading to localized effects on cellular functions . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound and its reactive intermediates plays a critical role in its activity and function. The intermediates can localize to the nucleus, where they bind to DNA and cause strand breaks . Additionally, this compound can target specific cellular compartments, such as the mitochondria, leading to oxidative stress and disruption of cellular metabolism . The subcellular localization of this compound underscores its ability to exert multifaceted effects on cellular functions.

Properties

IUPAC Name

2-nitrofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3NO3/c6-5(7)4-2-1-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBFWTUFPGFHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870682
Record name 2-Nitrofuran
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Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-39-2, 27194-24-7
Record name 2-Nitrofuran
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Record name 2-NITROFURAN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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